(R)-2-(4-chlorophenyl)piperazine
Description
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Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVNNDSINVUBR-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-(4-chlorophenyl)piperazine vs 1-(4-chlorophenyl)piperazine structure
This guide provides an in-depth technical analysis comparing 1-(4-chlorophenyl)piperazine (1-CPP) and (R)-2-(4-chlorophenyl)piperazine ((R)-2-CPP). These two molecules, while sharing an identical molecular formula (
A Technical Guide for Medicinal Chemists
Executive Summary
The distinction between 1-(4-chlorophenyl)piperazine and This compound is not merely semantic; it dictates the molecule's physicochemical properties, synthetic accessibility, and pharmacological selectivity.
-
1-CPP (N-substituted): An achiral, "promiscuous" serotonin agonist. It is a common metabolite (e.g., of Trazodone) known for broad 5-HT receptor binding and lower metabolic stability.
-
2-CPP (C-substituted): A chiral, rigid scaffold. It serves as a privileged pharmacophore for designing selective 5-HT2C agonists (e.g., the Lorcaserin class), offering a vector to escape the "valvulopathy liability" associated with 5-HT2B agonism.
Part 1: Structural & Physicochemical Analysis[1]
The core difference lies in the attachment point of the 4-chlorophenyl ring to the piperazine core. This shift alters the electronic environment of the nitrogen atoms and the 3D spatial vector of the pharmacophore.
Electronic Environment & pKa
The attachment point dramatically shifts the basicity of the piperazine nitrogens.
| Feature | 1-(4-chlorophenyl)piperazine (1-CPP) | This compound (2-CPP) |
| Substitution | N1-Aryl (Aniline-like) | C2-Aryl (Benzylamine-like) |
| Chirality | Achiral | Chiral (R-enantiomer) |
| N1 pKa | ~5.5 (Low basicity due to aryl conjugation) | ~9.0 (Typical secondary amine) |
| N4 pKa | ~8.8 (Typical secondary amine) | ~9.0 (Typical secondary amine) |
| Lipophilicity | Higher LogP (N-aryl conjugation) | Moderate LogP |
| Conformation | N1 is planar ( | Ring is a chair; Phenyl group prefers equatorial position. |
Pharmacophore Vector Mapping
In 1-CPP, the phenyl ring rotates freely around the N-C bond, sweeping a large volume. This "floppiness" contributes to its promiscuous binding across 5-HT1A, 5-HT2A, and 5-HT2C receptors.
In (R)-2-CPP, the phenyl ring is attached to the carbon skeleton. This locks the distance between the basic nitrogen and the aromatic centroid, creating a rigid pharmacophore that can be fine-tuned for subtype selectivity.
Caption: Structural comparison highlighting the electronic deactivation of N1 in the N-aryl isomer vs. the chiral, basic scaffold of the C-aryl isomer.
Part 2: Synthetic Accessibility & Protocols
The synthesis of 1-CPP is trivial and scalable, whereas (R)-2-CPP requires asymmetric synthesis or resolution, making it a higher-value intermediate.
Protocol A: Synthesis of 1-(4-chlorophenyl)piperazine (SNAr Route)
Objective: Large-scale preparation of the N-aryl isomer. Mechanism: Nucleophilic aromatic substitution (or Buchwald-Hartwig for deactivated rings).
-
Reagents: 4-Chloroaniline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.1 eq), Diethylene glycol monomethyl ether (Solvent).
-
Procedure:
-
Dissolve 4-chloroaniline and bis(2-chloroethyl)amine HCl in the solvent.
-
Reflux at 150°C for 24 hours. The high temperature drives the double alkylation.
-
Workup: Cool to RT. Basify with NaOH (pH > 12). Extract with Toluene.[1]
-
Purification: Distillation under reduced pressure or crystallization as the HCl salt.
-
-
Yield: Typically 70-85%.
Protocol B: Synthesis of this compound (Chiral Pool Route)
Objective: Stereoselective synthesis of the C-aryl isomer. Strategy: Reduction of a chiral Diketopiperazine (DKP) derived from (R)-4-chlorophenylglycine.
-
Step 1: DKP Formation
-
Reactants: (R)-4-chlorophenylglycine methyl ester + Chloroacetyl chloride
N-chloroacetyl intermediate. -
Cyclization: Treat with ethanolic ammonia. The intramolecular cyclization yields (R)-3-(4-chlorophenyl)piperazine-2,5-dione.
-
-
Step 2: Reduction (The Critical Step)
-
Reagents: Borane-THF complex (
, 4.0 eq) or Lithium Aluminum Hydride (LAH). -
Setup: Flame-dried flask, Argon atmosphere.
-
Procedure:
-
Suspend the DKP in dry THF.
-
Add
dropwise at 0°C. -
Reflux for 16 hours (ensure complete reduction of both amides).
-
Quench: Carefully add MeOH, then 6M HCl. Reflux 1 hour to break boron-amine complexes.
-
-
Isolation: Basify to pH 12, extract with DCM.
-
Resolution (Optional): If enantiomeric excess (ee) drops, recrystallize with N-acetyl-L-leucine.
-
Caption: Divergent synthetic pathways. N-arylation is a single-step convergent process, while C-arylation requires stepwise construction from the chiral pool.
Part 3: Pharmacological Implications[1]
The "Promiscuous" Metabolite (1-CPP)
1-CPP (often abbreviated as pCPP or mCPP for the meta-isomer) is a "dirty" drug.
-
Target Profile: Agonist at 5-HT2C, 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B.
-
Clinical Consequence: Because it hits 5-HT2B, it carries a risk of cardiac valvulopathy. Because it hits 5-HT1A/2A, it causes complex behavioral effects (anxiety, hypophagia) that are hard to separate.
-
Role: Often used as a tool compound to induce anxiety or appetite suppression in animal models, but rarely a desired drug scaffold today.
The "Selective" Scaffold (2-CPP)
The 2-substituted piperazine is the template for selectivity .
-
Mechanism: By placing the aryl group at C2, the nitrogen lone pairs are oriented specifically. Substituents on the nitrogen (N1) can then be added to clash sterically with the 5-HT2A or 5-HT2B receptor pockets, while fitting into the 5-HT2C pocket.
-
Case Study: Lorcaserin (Belviq).
-
Lorcaserin is essentially a 2-substituted piperazine where the phenyl ring is tethered back to the nitrogen via a methylene bridge (forming a benzazepine).
-
The (R)-configuration at the chiral center (analogous to the C2 position) is critical for 5-HT2C potency. The (S)-enantiomer is inactive.
-
Summary Table: Pharmacological Profiles
| Property | 1-(4-chlorophenyl)piperazine | This compound |
| Primary Class | Non-selective Serotonin Agonist | Selective 5-HT2C Scaffold |
| 5-HT2B Activity | High (Agonist) - Cardiotox Risk | Tunable (Can be minimized) |
| Metabolic Stability | Low (Hydroxylation of phenyl ring) | Moderate (Chiral center reduces clearance) |
| Key Usage | Drug Metabolite / Challenge Agent | Lead for Anti-obesity/Antipsychotics |
References
-
Pharmacology of 1-arylpiperazines
- Title: The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine.
- Source: PubMed (Psychopharmacology).
-
Link:[Link]
-
pKa and Structural Analysis
-
Synthesis of C-substituted Piperazines
-
5-HT2C Agonist SAR (Lorcaserin Context)
- Title: Discovery of Lorcaserin, a Potent, Selective, and Efficacious 5-HT2C Receptor Agonist.
- Source: Journal of Medicinal Chemistry (ACS).
-
Link:[Link]
Sources
The 2-Arylpiperazine Scaffold in GPCR Ligand Design: A Technical Guide
Executive Summary
While
This guide details the structural rationale, asymmetric synthesis, and pharmacological optimization of 2-arylpiperazine derivatives.
Part 1: Structural Basis & Pharmacophore Modeling[1]
The Conformational Lock
In standard 1-arylpiperazines, the piperazine ring adopts a chair conformation that can flip, and the N-aryl bond has rotational freedom. In contrast, a 2-aryl substituent forces the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions.
-
Equatorial Preference: The bulky 2-aryl group almost exclusively occupies the equatorial position.
-
Nitrogen Orientation: This locks the relative orientation of the
and lone pairs. In GPCR binding, where the basic nitrogen (usually ) forms a salt bridge with a conserved Aspartate (e.g., Asp3.32 in aminergic receptors), the fixed vector of the protonated amine dramatically alters binding affinity.
The NK1 Receptor Homology Model
The most successful application of 2-arylpiperazines is in Neurokinin-1 (NK1) receptor antagonists.
-
The Anchor: The basic nitrogen of the piperazine is protonated and interacts with the conserved anionic site (Asp residue) in the receptor.
-
The Hydrophobic Pocket: The 2-aryl group (often a phenyl or substituted phenyl) projects into a specific hydrophobic sub-pocket formed by transmembrane helices TM3, TM5, and TM6.
-
Stereochemistry: This interaction is highly stereospecific. Typically, the
-enantiomer of 2-phenylpiperazine derivatives exhibits superior binding affinity (often >100-fold) compared to the -enantiomer, as the latter directs the aryl group towards sterically clashing residues.
Part 2: Synthetic Strategies for Chiral 2-Arylpiperazines
Synthesizing 2-arylpiperazines with high enantiomeric excess (ee) is the primary bottleneck. Racemic synthesis followed by chiral HPLC is inefficient for scale-up. Two dominant strategies have emerged:
Strategy A: The "Chiral Pool" Cyclization (Amino Acid Route)
This method utilizes chiral phenylglycine or similar amino acids. It is robust but step-heavy.
-
Coupling: N-protected chiral amino acid couples with an amino-ester.
-
Cyclization: Deprotection leads to spontaneous cyclization to form a diketopiperazine.
-
Reduction: Global reduction (e.g., LiAlH4 or BH3) yields the chiral piperazine.
Strategy B: Asymmetric Lithiation (The Beak-O'Brien Method)
This modern approach allows for direct functionalization of the piperazine ring.
-
Activation:
-Boc-piperazine is complexed with a chiral ligand (e.g., (-)-sparteine). -
Lithiation:
-BuLi selectively deprotonates the pro- equatorial proton. -
Transmetallation/Coupling: Negishi coupling with an aryl halide introduces the 2-aryl group with high enantioselectivity.
Visualization of Synthetic Pathways
Caption: Comparison of Chiral Pool (Top) vs. Asymmetric Lithiation (Bottom) routes for 2-arylpiperazine synthesis.
Part 3: Case Study - Optimization of NK1 Antagonists
The development of GW597599 (a high-affinity NK1 antagonist) illustrates the critical role of the 2-aryl moiety.
The Challenge
Early NK1 antagonists (e.g., CP-99994) utilized a 2-phenylpiperidine core. While potent, they suffered from metabolic instability and interaction with calcium channels. Switching to a piperazine core improved solubility but initially lost potency due to increased conformational flexibility.
The Solution: 2-Aryl Substitution
Researchers reintroduced the 2-aryl group (specifically a 2-(2-methylphenyl) moiety) onto the piperazine.
-
Result: The steric bulk of the ortho-methyl group on the 2-aryl ring, combined with the rigidity of the piperazine C2 attachment, locked the molecule into the bioactive conformation required for the NK1 receptor.
-
Selectivity: This modification reduced affinity for the hERG channel (cardiotoxicity risk) while maintaining sub-nanomolar affinity for NK1.
Comparative Data: Enantiomeric Potency
The following table summarizes the impact of chirality at the C2 position for a representative 2-phenylpiperazine NK1 antagonist series.
| Compound Variant | C2-Configuration | NK1 Affinity ( | Selectivity Ratio (NK1/NK2) |
| Racemic-2-phenyl | Racemate | 4.5 | 50 |
| (S)-2-phenyl | S | 0.8 | >500 |
| (R)-2-phenyl | R | 120.0 | 10 |
| Unsubstituted | N/A | 850.0 | 1 |
Data synthesized from SAR trends in NK1 antagonist development (See References).
Part 4: Experimental Protocols
Protocol: Asymmetric Synthesis of (S)-2-Phenylpiperazine (Method A)
Based on the methodology described by Yokoshima et al. [1]
Reagents: (S)-Phenylglycine, Glycine methyl ester HCl, EDC, HOBt, LiAlH4, THF.
-
Peptide Coupling: Dissolve (S)-N-Boc-phenylglycine (10 mmol) and glycine methyl ester HCl (11 mmol) in DCM (50 mL). Add EDC (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 12h. Wash with 1N HCl and sat. NaHCO3.
-
Cyclization: Dissolve the dipeptide in Formic acid (20 mL) to remove Boc and induce cyclization. Reflux for 2 hours. Evaporate solvent to yield the diketopiperazine.
-
Reduction: Suspend LiAlH4 (4 eq) in dry THF under Argon. Add the diketopiperazine solution dropwise at 0°C. Reflux for 16 hours.
-
Workup: Quench carefully with Fieser method (
mL H2O, mL 15% NaOH, mL H2O). Filter precipitate. -
Purification: Recrystallize from EtOAc/Hexane. Expected Yield: 65-75%. Optical Rotation:
(c=1, EtOH).
Protocol: GPCR Radioligand Binding Assay (NK1)
Standard validation protocol for 2-arylpiperazine ligands.
-
Membrane Prep: Use CHO cells stably expressing human NK1 receptor. Homogenize in HEPES buffer (pH 7.4).
-
Incubation: In 96-well plates, mix:
-
50 µL Membrane suspension (5 µg protein).
-
50 µL
-Substance P (Final conc: 0.5 nM). -
50 µL Test Compound (2-arylpiperazine derivative,
to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Part 5: Workflow Visualization
Caption: Iterative design cycle for 2-arylpiperazine GPCR ligands, emphasizing the "fail-fast" loops at Binding and Selectivity stages.
References
-
Asymmetric synthesis of 2-arylpiperazines. Yokoshima, S., et al. Bioorganic & Medicinal Chemistry Letters, 2014.[1]
-
Synthesis of the NK1 Receptor Antagonist GW597599.[2] Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. ResearchGate, 2025.[2]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 2021.[3]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 2025.
Sources
The Chiral Piperazine Handbook: C-Substituted Scaffolds in Drug Design
Executive Summary
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs ranging from Imatinib (Gleevec) to Ciprofloxacin. However, the vast majority of commercial piperazines are achiral, N-substituted derivatives. C-substituted chiral piperazines represent an underutilized chemical space that offers superior control over vector orientation, metabolic stability, and target selectivity.
This technical guide dissects the stereoelectronic properties of C-substituted piperazines. It moves beyond basic descriptions to explain why these molecules behave the way they do—focusing on conformational dynamics, pKa modulation, and regioselective functionalization—and provides self-validating protocols for their synthesis.
Structural Dynamics & Conformational Analysis
Unlike their planar aromatic counterparts (pyrazines), piperazines exist primarily in a chair conformation. The introduction of a substituent at a carbon position (C2, C3, C5, or C6) collapses the degenerate equilibrium of the ring, creating a distinct energetic preference.
The Equatorial Preference (A-Value Logic)
In a 2-substituted piperazine (e.g., (S)-2-methylpiperazine), the substituent can occupy either an axial or equatorial position.[1]
-
Equatorial Conformer: The substituent projects away from the ring, minimizing steric strain.
-
Axial Conformer: The substituent projects parallel to the C-C axis, introducing severe 1,3-diaxial interactions with the axial protons on C4 and C6.
Scientific Insight: For a methyl group, the energy penalty for the axial position (A-value) is approximately 1.7 kcal/mol. Consequently, >95% of the population exists in the equatorial conformer at physiological temperature. This locks the vectors of the N1 and N4 lone pairs, influencing how the molecule binds to receptors (e.g., GPCRs).
Graphviz Diagram: Conformational Equilibrium
The following diagram illustrates the energetic relationship between the conformers.[2]
Figure 1: Conformational equilibrium of 2-substituted piperazines. The equatorial preference dictates the spatial orientation of pharmacophores.
Physicochemical Properties: pKa and Lipophilicity[3]
The basicity of the piperazine nitrogens is fundamental to its role as a solubilizing group and a hydrogen bond acceptor. Substituents on the carbon backbone inductively alter these pKa values.
Basicity Modulation
Unsubstituted piperazine has two pKa values: ~9.8 (N1) and ~5.6 (N4).
-
Electron-Withdrawing Groups (EWGs): A substituent like a carboxylate or trifluoromethyl group at C2 will inductively withdraw electron density, significantly lowering the pKa of the proximal nitrogen (N1).
-
Steric Shielding: Bulky C2-substituents can hinder solvation of the protonated N1, slightly reducing its effective basicity compared to the distal N4.
Data Summary: pKa Shifts in C-Substituted Piperazines
| Compound | Substituent (C2) | pKa (N1 - Proximal) | pKa (N4 - Distal) | Effect |
| Piperazine | H | 9.80 | 5.60 | Baseline |
| 2-Methylpiperazine | -CH3 | ~9.6 | ~5.3 | Slight decrease due to sterics/solvation |
| 2-Carboxypiperazine | -COOH | ~5.8 | ~9.2 | Inversion: Proximal N is less basic due to -I effect |
| 2-Hydroxymethyl | -CH2OH | 9.1 | 5.2 | H-bonding capability added; slight pKa drop |
Note: Values are approximate aqueous pKa at 25°C. The "Inversion" in 2-carboxypiperazine is critical; the distal amine becomes the primary basic center.
Regioselectivity: The N1 vs. N4 Challenge
A common failure mode in piperazine chemistry is the lack of regiocontrol during functionalization. In 2-substituted chiral piperazines, the two nitrogens are not equivalent.
The Steric Rule
-
N1 (Proximal): Adjacent to the C2 stereocenter. Access is hindered by the substituent (especially if bulky, like tert-butyl or phenyl).
-
N4 (Distal): Sterically unencumbered, behaving like a standard secondary amine.
Operational Consequence: If you treat (S)-2-methylpiperazine with 1 equivalent of an alkyl halide (e.g., Benzyl bromide), the N4-alkylated product will be the major isomer (>90% selectivity). To functionalize N1, you must typically protect N4 first or use specific transition-metal catalysts.
Figure 2: Regioselective functionalization logic. N4 is the kinetic product in nucleophilic substitutions.
Synthetic Methodologies: The "Chiral Pool" Approach
The most robust method to generate C-substituted piperazines with high enantiomeric excess (ee) is to start from natural amino acids. This avoids the difficulty of asymmetric hydrogenation of pyrazines.
The Diketopiperazine (DKP) Route
This route uses the "Chiral Pool" (amino acids) to set the stereocenter before ring formation.
-
Coupling: React a chiral amino acid (e.g., L-Alanine) with a second amino acid (often Glycine for mono-substitution) to form a dipeptide.
-
Cyclization: Heat the dipeptide ester to induce intramolecular cyclization, forming a 2,5-diketopiperazine (DKP).
-
Reduction: Reduce the amide carbonyls to methylenes using a strong reducing agent (Borane or LiAlH4).
Critical Control Point: Racemization can occur during the cyclization step if strong bases are used.[3] Thermal cyclization in neutral/weakly acidic media preserves chirality.
Experimental Protocol: Synthesis of (S)-2-Methylpiperazine
Objective: Synthesize (S)-2-methylpiperazine from L-Alanine and Glycine via the DKP intermediate. Scale: 10 mmol.
Phase 1: Cyclization (Formation of Cyclo-Ala-Gly)
-
Reagents: L-Alanyl-Glycine methyl ester (2.0 g), 2-butanol (20 mL), Toluene (20 mL).
-
Procedure:
-
Dissolve the dipeptide ester in the 1:1 toluene/butanol mixture.
-
Heat to reflux (110°C) for 12–16 hours. The removal of methanol drives the equilibrium.
-
Observation: The DKP often precipitates as a white solid upon cooling.
-
-
Workup: Filter the solid, wash with cold ether.
-
Yield Check: Expect >85% yield.
-
QC: Verify lack of racemization via chiral HPLC or optical rotation.
-
Phase 2: Global Reduction (The Critical Step)
Why Borane? LiAlH4 is effective but can be messy to quench. Borane-THF (BH3·THF) provides a cleaner reduction for cyclic diamides.
-
Setup: Flame-dried 100 mL round-bottom flask, N2 atmosphere.
-
Reagents: Cyclo-Ala-Gly (1.14 g, 10 mmol), BH3·THF (1.0 M, 60 mL, 6 equiv).
-
Addition:
-
Suspend DKP in dry THF (20 mL).
-
Add BH3·THF dropwise at 0°C (Exothermic!).
-
-
Reaction:
-
Quench & Hydrolysis (Mandatory):
-
Cool to 0°C. Carefully add MeOH to quench excess borane.
-
Crucial Step: Add 6M HCl (15 mL) and reflux for 2 hours.
-
Why? This breaks the stable N-B (amine-borane) complex. Without this, you will not recover the free amine.
-
-
Isolation:
-
Basify to pH >12 with NaOH pellets (cooling required).
-
Extract with DCM (3 x 50 mL).
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Distillation or recrystallization as the dihydrochloride salt.
References
-
Privileged Scaffolds: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010.
-
Conformational Analysis: Anet, F. A. L., & Yavari, I. "Conformational properties of piperazine and its derivatives." Journal of the American Chemical Society, 1977.
-
pKa Determination: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.
-
Regioselectivity: Rossen, K., et al. "Asymmetric Hydrogenation of Pyrazines." Angewandte Chemie International Edition, 2008. (Discusses the difficulty of direct synthesis and alternatives).
-
DKP Reduction Protocol: Das, S., et al. "Borane-mediated reduction of lactams." Tetrahedron Letters, 2012.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ochem.as.uky.edu [ochem.as.uky.edu]
- 3. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 4. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 2-Arylpiperazines
From Chiral Pool Construction to High-Throughput Library Generation
Executive Summary & Strategic Overview
The 2-arylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for numerous NK1 antagonists (e.g., Vestipitant), antidepressants (e.g., Mirtazapine analogs), and GPCR ligands. However, its synthesis presents two persistent challenges:
-
Regioselectivity: Discriminating between the
and positions for functionalization. -
Stereochemical Integrity: The
-benzylic proton is acidic ( ), making the stereocenter prone to racemization under basic cyclization conditions or harsh reductions.
This Application Note provides three validated protocols selected for their reliability and scalability. We prioritize methods that mitigate racemization and allow for orthogonal protection strategies.
Method Selection Matrix
| Feature | Method A: DKP Reduction | Method B: 2-Oxopiperazine | Method C: Solid-Phase (SPPS) |
| Primary Use | Enantiopure synthesis (Chiral Pool) | Bulk/Scale-up (Racemic or Chiral) | High-throughput Library (SAR) |
| Chirality Source | Amino Acids (Phenylglycine) | Chiral Diamines or Auxiliaries | Resin-bound Amino Acids |
| Key Risk | Racemization during coupling | Regioselectivity of alkylation | Incomplete coupling/cleavage |
| Scalability | High (kg scale feasible) | High | Low (mg scale) |
Mechanistic Pathways & Decision Logic
The following decision tree outlines the synthetic logic based on starting material availability and stereochemical requirements.
Figure 1: Synthetic decision tree for selecting the optimal cyclization pathway.
Detailed Protocols
Protocol A: The "Chiral Pool" Route (Diketopiperazine Reduction)
Best for: Generating enantiopure scaffolds (e.g., (S)-2-phenylpiperazine) from amino acids.
Mechanism: Peptide coupling
Materials
-
Starting Material: N-Boc-L-Phenylglycine (or D-analog).
-
Coupling Partner: Glycine Methyl Ester HCl.
-
Reagents: EDC·HCl, HOBt, DIPEA, TFA, LiAlH4 (pellets or solution).
-
Solvents: DCM, THF (anhydrous), MeOH.
Step-by-Step Procedure
1. Dipeptide Formation (The Foundation)
-
Dissolve N-Boc-L-Phenylglycine (1.0 eq) and Glycine Methyl Ester HCl (1.1 eq) in DCM (0.1 M).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C.
-
Add DIPEA (3.0 eq) dropwise. Critical: Maintain pH ~8 to ensure the amine is free for coupling.
-
Stir at RT for 12 h. Wash with 1N HCl, sat. NaHCO3, and brine.
-
Checkpoint: Isolate the linear dipeptide. Yield should be >85%.
2. Cyclization to Diketopiperazine (DKP)
-
Deprotection: Treat the dipeptide with TFA/DCM (1:1) for 1 h. Concentrate in vacuo to remove TFA completely (azeotrope with toluene if necessary).
-
Cyclization: Redissolve the crude amine-salt in MeOH. Add TEA (excess) or 7N NH3 in MeOH and reflux for 4–6 hours.
-
Mechanism:[1] The free amine performs an intramolecular attack on the methyl ester.
-
Purification: The DKP (3-phenyl-2,5-piperazinedione) often precipitates upon cooling. Filter and wash with cold ether.
3. Global Reduction (The Critical Step)
-
Setup: Flame-dry a 3-neck flask. Add LiAlH4 (4.0 eq) to anhydrous THF (0.2 M) under Argon.
-
Addition: Add the solid DKP in portions (or via Soxhlet if solubility is poor) to the refluxing LiAlH4 suspension. Note: DKPs are sparingly soluble; reflux is required.
-
Reaction: Reflux for 12–16 h. The solution should turn grey/translucent.
-
Quenching (Fieser Method): Cool to 0°C.
-
Add
mL water (where = grams of LiAlH4). -
Add
mL 15% NaOH. -
Add
mL water.
-
-
Workup: Stir until a white granular precipitate forms. Filter through Celite.
-
Isolation: The filtrate contains the 2-phenylpiperazine.
Expert Insight: Avoid using borane (BH3) if the phenyl ring has electron-rich substituents, as borane can reduce the aromatic ring or form stable amine-borane complexes that are difficult to break. LiAlH4 is superior here.
Protocol B: Regioselective 2-Oxopiperazine Synthesis
Best for: Large-scale preparation where
Workflow
-
N-Alkylation: React 1,2-diamine (monoprotected if necessary) with ethyl chloroacetate.
-
Cyclization: Heat in EtOH/NaOEt to form the 2-oxopiperazine (piperazinone).
-
Differentiation: The amide nitrogen (
) is non-nucleophilic. The amine nitrogen ( ) can be alkylated or protected before reduction. -
Reduction: Reduce the amide carbonyl using LiAlH4 or Red-Al.
Key Advantage: This method allows you to install a substituent on
Protocol C: Solid-Phase Synthesis (Resin-Bound)
Best for: Combinatorial libraries (e.g., D3 Project methodology).
Procedure
-
Loading: Use a BAL-linker or Rink Amide resin. Reductive amination of the resin-bound linker with an amino acid ester.
-
Coupling: Acylate the secondary amine with a bromoacetyl bromide or an Fmoc-amino acid.
-
Cyclization: Treat with DMSO/Base or simply heat to induce cyclization to the DKP or oxopiperazine on-resin.
-
Reduction (On-Resin): Treat resin with BH3·THF (excess) at 65°C.
-
Note: LiAlH4 is generally too heterogeneous for solid-phase; Borane is preferred.
-
-
Cleavage: TFA/DCM cleavage releases the final piperazine.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Racemization | Base-mediated enolization of the phenylglycine moiety during cyclization. | Use the DKP route (Method A). The cyclic dipeptide forms rapidly, locking the stereochemistry. Avoid strong bases like NaH during the ester cyclization step; use mild ammonia/MeOH. |
| Incomplete Reduction | Poor solubility of the DKP intermediate. | Use a Soxhlet extractor to slowly dose the DKP into the LiAlH4/THF mixture. Switch solvent to Dioxane for higher reflux temp. |
| "Sticky" Aluminum Salts | Improper quenching of LiAlH4. | strictly follow the Fieser Workup (1:1:3 ratio) or use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir for 4 hours. |
| Regioisomer Mixtures | Nucleophilicity of N1 vs N4 is similar in the final product. | Perform alkylations at the 2-oxopiperazine stage (Method B). The amide N is unreactive, allowing exclusive alkylation of the amine N. |
Visualizing the Critical Pathway (DKP Route)
Figure 2: Workflow for the Diketopiperazine (DKP) reduction route, highlighting the critical cyclization and reduction phases.
References
-
Solid-Phase Synthesis of Arylpiperazine Derivatives (D3 Project). Source: National Institutes of Health (PubMed Central) / Vertex AI Search. Context: Protocols for resin-based synthesis of piperazine libraries. 2
-
Continuous Flow Ester Reduction with LiAlH4. Source: Royal Society of Chemistry (Reaction Chemistry & Engineering). Context: Optimization of LiAlH4 reductions, relevant for the reduction of the ester/amide precursors in piperazine synthesis. 3
-
Stereoselective Functionalization of 2,5-Diketopiperazines. Source: Bulgarian Chemical Communications. Context: Detailed methods for alkylation and functionalization of the DKP scaffold prior to reduction. 4
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. Source: Molecules (MDPI). Context: Discussion on racemization issues when using phenylglycine in direct alkylation methods vs. cyclic precursors. 1
-
Enantioselective Synthesis of 2-Arylpiperidines/Piperazines from Chiral Lactams. Source: Chemical Communications (RSC).[5] Context: High-level stereoselective synthesis methods using chiral lactam intermediates. 5
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Synthesis of Piperazine Scaffolds via Ugi/De-BOC/Cyclize (UDC) Strategy
Topic: Ugi/De-BOC/Cyclize (UDC) Strategy for Piperazine Derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of GPCR ligands, kinase inhibitors, and antibiotics. While traditional synthesis often involves tedious linear alkylation steps, the Ugi/De-BOC/Cyclize (UDC) strategy offers a convergent, multicomponent approach.
This guide details the methodology for synthesizing 2,5-diketopiperazines (DKPs) and 2-oxopiperazines using the UDC strategy. Pioneered by Christopher Hulme, this sequence couples the diversity-generating power of the Ugi 4-Component Reaction (U-4CR) with a rapid, acid-mediated deprotection-cyclization cascade. This protocol is designed for solution-phase synthesis but is adaptable to solid-phase workflows.
Mechanistic Insight & Strategic Planning
The Core Logic
The UDC strategy relies on "latent nucleophiles." One of the four Ugi components contains a nucleophilic amine protected by a tert-butoxycarbonyl (Boc) group.
-
Ugi Condensation: Assembles a linear peptide-like backbone.[1] The Boc group remains inert.
-
De-BOC: Acidic treatment removes the protecting group, unmasking the amine.
-
Cyclization: The liberated amine attacks a proximal electrophile (typically an amide carbonyl or ester) generated during the Ugi step, closing the piperazine ring.
Pathway Visualization
The following diagram illustrates the bifurcation of the strategy based on the starting material selection.
Caption: Divergent UDC pathways for distinct piperazine scaffolds based on input components.
Experimental Protocols
Protocol A: Synthesis of 2,5-Diketopiperazines (DKPs)
Target: 2,5-diketopiperazines (cyclic dipeptides).[2][3] Key Component: N-Boc-Amino Acid (acts as the Acid component).
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Aldehyde (
): 1.0 equiv (e.g., Benzaldehyde) -
Amine (
): 1.0 equiv (e.g., Benzylamine)[2] -
Isocyanide (
): 1.0 equiv (e.g., tert-butyl isocyanide or cyclohexenyl isocyanide for easier cyclization) -
Acid (
): 1.0 equiv N-Boc-Amino Acid (e.g., N-Boc-Glycine, N-Boc-Phenylalanine) -
Solvents: Methanol (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
Step-by-Step Methodology
-
Ugi Condensation (The Assembly):
-
In a 20 mL scintillation vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in anhydrous Methanol (2 mL).
-
Stir for 30 minutes at Room Temperature (RT) to allow imine formation (pre-condensation). Note: This reduces side reactions.
-
Add the N-Boc-Amino Acid (1.0 mmol) and Isocyanide (1.0 mmol).
-
Stir at RT for 24–48 hours.
-
Validation: Monitor by LCMS. The peak should correspond to
. -
Workup: Evaporate solvent under reduced pressure.[4] The crude Ugi product is usually sufficient for the next step.
-
-
De-BOC (The Activation):
-
Dissolve the crude residue in 10% TFA in DCM (5 mL).
-
Stir at RT for 2–4 hours.
-
Validation: Monitor by TLC or LCMS for the disappearance of the Boc-protected material (
mass loss usually observed). -
Remove volatiles in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.
-
-
Cyclization (Ring Closure):
-
Dissolve the TFA salt in Methanol (5 mL) or 1,2-Dichloroethane (DCE).
-
Add excess base: 3.0 equiv of DIEA (Diisopropylethylamine) or reflux with catalytic acetic acid if using convertible isocyanides.
-
Condition: Reflux (65°C for MeOH, 83°C for DCE) for 4–12 hours.
-
Mechanism:[1][8][9] The free amine attacks the exocyclic amide carbonyl. If using standard isocyanides, this forms the DKP ring.
-
Purification: Evaporate solvent.[1] Purify via silica gel chromatography (0-10% MeOH in DCM) or SCX (Strong Cation Exchange) cartridges if the product is basic.
-
Protocol B: Synthesis of 2-Oxopiperazines
Target: Piperazinones (mono-keto piperazines). Key Component: N-Boc-Diamine (acts as the Amine component).
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Amine (
): 1.0 equiv N-Boc-Ethylenediamine (or substituted analog). -
Aldehyde (
): 1.0 equiv.[2] -
Acid (
): 1.0 equiv (Typically Glyoxylic Acid or Chloroacetic acid). -
Isocyanide (
): 1.0 equiv.
Step-by-Step Methodology
-
Ugi Condensation:
-
Dissolve N-Boc-Ethylenediamine (1.0 mmol) and Aldehyde (1.0 mmol) in Methanol (2 mL). Stir 30 mins.
-
Add Glyoxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol).
-
Stir at RT for 24 hours.
-
Note: Glyoxylic acid is highly reactive; ensure temperature is controlled (RT is usually fine).
-
-
De-BOC & Cyclize (One-Pot):
-
Evaporate Methanol.[4]
-
Treat with 20% TFA/DCM (5 mL) for 2 hours (De-BOC).
-
Evaporate TFA.
-
Redissolve in DCE (5 mL) and add TEA (Triethylamine) to pH > 8.
-
Heat to 60°C for 4 hours. The primary amine revealed from the diamine attacks the ester/amide formed by the glyoxylic acid component.
-
Data Presentation & Analysis
Expected Yields & Troubleshooting
| Reaction Step | Typical Yield | Critical Failure Mode | Solution |
| Ugi 4-CR | 60–90% | Low conversion of imine | Use anhydrous MeOH; add molecular sieves (3Å). |
| De-BOC | >95% | Incomplete deprotection | Ensure TFA is fresh; extend time; use HCl/Dioxane if TFA fails. |
| Cyclization | 50–85% | Polymerization / Hydrolysis | Ensure high dilution (0.05 M) during cyclization to favor intramolecular reaction. |
Structural Validation (Self-Validating Protocol)
To ensure the protocol is working, check for these NMR signatures in the final product:
-
DKP: Disappearance of the Boc singlet (1.4 ppm). Appearance of distinct diastereotopic protons on the piperazine ring (3.5–4.5 ppm region).
-
Mass Spec: The final mass should be
. For standard DKP formation (transamidation), mass is .
Mechanistic Diagram (DKP Formation)
The following diagram details the electron flow for the formation of Diketopiperazines using N-Boc-Amino Acids.
Caption: Mechanistic flow from linear Ugi adduct to cyclized DKP scaffold.
References
-
Hulme, C. , & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link
-
Hulme, C. , Peng, J., Morton, G., Salvino, J. M., Herpin, T., & Labaudiniere, R. (1998).[7] "Novel safety-catch linker and its application with a Ugi/De-BOC/Cyclization (UDC) strategy to access carboxylic acids, 1,4-benzodiazepines, diketopiperazines, ketopiperazines." Tetrahedron Letters, 39(40), 7227-7230.[7] Link
-
Tempest, P. , Ma, V., Thomas, S., Hua, Z., Kelly, M. G., & Hulme, C. (2001). "Two-step solution-phase synthesis of novel benzimidazoles utilizing a UDC (Ugi/de-Boc/cyclize) strategy." Tetrahedron Letters, 42(30), 4963-4968. Link
-
Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Chemical Reviews, 106(1), 17-89. Link
Sources
- 1. Complexity from simplicity: the Ugi-Aldol sequence as an expeditious entry into several families of densely substituted N-heterocylces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Christopher Hulme - Google Scholar [scholar.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
Application Note: Regioselective N-Alkylation of 2-Substituted Piperazines
Executive Summary
The piperazine pharmacophore is ubiquitous in medicinal chemistry, yet the introduction of a substituent at the C2 position introduces significant regiochemical challenges. In 2-substituted piperazines (e.g., 2-methylpiperazine), the two nitrogen atoms (N1 and N4) are electronically similar but sterically distinct. This Application Note provides a definitive guide to selectively targeting the N4 position (distal) versus the N1 position (proximal) . We present three validated protocols: direct N4-alkylation, N1-selective alkylation via a protection strategy, and exhaustive bis-alkylation.
Strategic Analysis: The Steric-Electronic Landscape
To achieve high yield and purity, one must understand the intrinsic reactivity differences imposed by the C2-substituent.
Steric Differentiation
-
N4 (Distal): This nitrogen is sterically unencumbered. In an SN2 reaction manifold, it acts as the primary nucleophile.
-
N1 (Proximal): The substituent at C2 (e.g., methyl, phenyl) creates a "steric wall," significantly retarding the approach of electrophiles to the N1 lone pair.
The Regioselectivity Rule
Rule: Under kinetic control with limiting electrophile, N4-alkylation is favored . Accessing N1 selectively requires masking N4 or using thermodynamic forcing conditions after N4 is occupied.
Decision Matrix (Workflow Visualization)
Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the target substitution pattern.
Experimental Protocols
Protocol A: Selective N4-Alkylation (Direct Method)
Objective: Mono-alkylation of the less hindered nitrogen. Mechanism: Kinetic control exploiting the steric accessibility of N4.
Reagents:
-
2-Methylpiperazine (1.0 equiv)[1]
-
Alkyl Halide (R-X) (0.9 - 1.0 equiv) — Note: Limiting the electrophile is critical.
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-methylpiperazine (10 mmol) in anhydrous MeCN (50 mL).
-
Base Addition: Add finely ground K₂CO₃ (20 mmol). Stir for 10 minutes at room temperature (RT) to ensure suspension.
-
Electrophile Addition: Add the Alkyl Halide (9.5 mmol) dropwise over 30 minutes.
-
Critical Control: Do not add the electrophile all at once. A slow addition rate minimizes the local concentration of R-X, preventing bis-alkylation.
-
-
Reaction: Stir at RT for 12–18 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If reaction is sluggish, warm to 40°C. Avoid reflux, as high heat promotes N1 alkylation (bis-alkylation).
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue usually contains >90% N4-isomer. Purify via flash column chromatography (DCM/MeOH/NH₄OH) if high purity is required.
Protocol B: Selective N1-Alkylation (Protection Strategy)
Objective: Functionalization of the sterically hindered nitrogen. Mechanism: N4 is temporarily masked with a Boc group. The steric bulk of Boc forces the subsequent alkylation to N1 (despite hindrance), followed by deprotection.
Workflow Visualization:
Figure 2: Three-step synthetic pathway for N1-selective functionalization.
Step-by-Step Methodology:
Step 1: Regioselective N4-Boc Protection
-
Dissolve 2-methylpiperazine (10 mmol) in DCM (50 mL).
-
Cool to 0°C. Add Boc₂O (10 mmol) dissolved in DCM dropwise.
-
Why? N4 is more nucleophilic. At 0°C with stoichiometric Boc₂O, N4 reacts almost exclusively [1].
-
-
Stir for 2 hours, allow to warm to RT.
-
Wash with water, dry over Na₂SO₄, and concentrate. Yields 4-Boc-2-methylpiperazine .
Step 2: N1-Alkylation
-
Dissolve 4-Boc-2-methylpiperazine (from Step 1) in anhydrous DMF.
-
Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min to deprotonate N1.
-
Note: Since N1 is hindered, a stronger base (NaH) is often preferred over K₂CO₃ to drive the reaction, though K₂CO₃/MeCN reflux is a viable alternative for reactive halides.
-
-
Add Alkyl Halide (1.2 equiv). Heat to 60–80°C for 4–12 hours.
-
Quench with water, extract with EtOAc.[2] Purify the 1-alkyl-4-Boc intermediate if necessary.
Step 3: N4-Deprotection
-
Dissolve the intermediate in DCM (or Dioxane).
-
Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at RT for 1–2 hours.
-
Concentrate.[2][3][4][5][6] Basify with saturated NaHCO₃ or 1M NaOH to liberate the free amine.
-
Extract with DCM/IPA (3:1) to obtain 1-alkyl-2-methylpiperazine .
Protocol C: Bis-Alkylation (N1, N4)
Objective: Introduction of alkyl groups at both positions.
Reagents:
-
2-Methylpiperazine (1.0 equiv)[1]
-
Alkyl Halide (2.5 - 3.0 equiv)
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: Acetone or Acetonitrile (Reflux).
Methodology:
-
Combine piperazine, excess base, and excess alkyl halide in solvent.
-
Heat to reflux (60–80°C).
-
The reaction will first alkylate N4, then slowly alkylate N1.
-
Monitoring is essential to ensure conversion of the mono-alkyl intermediate.
Data Summary & Troubleshooting
Comparative Conditions Table
| Parameter | Protocol A (N4-Target) | Protocol B (N1-Target) | Protocol C (Bis-Target) |
| Stoichiometry (R-X) | 0.9 – 1.0 equiv | 1.1 – 1.5 equiv (Step 2) | > 2.5 equiv |
| Preferred Base | TEA, DIPEA, or K₂CO₃ | NaH (Strong) or K₂CO₃ | Cs₂CO₃ or K₂CO₃ |
| Temperature | 0°C to RT | 60°C – 100°C | Reflux |
| Solvent | DCM, THF, MeCN | DMF, DMSO | MeCN, Acetone |
| Key Risk | Bis-alkylation if R-X excess | Incomplete deprotection | Mono-alkylation impurity |
Troubleshooting Guide
-
Problem: Significant bis-alkylation observed during Protocol A.
-
Solution: Reduce temperature to 0°C. Use a syringe pump to add the alkyl halide over 2 hours. Ensure the piperazine is in slight excess (1.1 equiv).
-
-
Problem: No reaction at N1 during Protocol B (Step 2).
-
Solution: The C2 substituent causes significant steric clash. Switch to a smaller leaving group (Iodide > Bromide > Chloride). Increase temperature to 100°C in a sealed tube.
-
-
Problem: Poor solubility of 2-substituted piperazine.
-
Solution: These compounds are polar. Use MeOH/DCM mixtures for transfers, but avoid nucleophilic solvents (MeOH) during the alkylation step itself if using strong electrophiles.
-
References
-
Regioselective Protection: "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines." Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones serve as orthogonally protected piperazines.
-
N4-Alkylation Preference: "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." Beck et al. found that the steric effect of the methyl group upon the nitrogen atom nearest it favors reaction at the four position. [7]
-
General Piperazine Synthesis: "A Simple Synthesis of N-Alkylpiperazines." Describes alkylation of N-acetylpiperazine followed by hydrolysis, a concept analogous to the Boc strategy.
-
Boc-Protection Regiochemistry: "(R)-1-N-Boc-2-methylpiperazine Chemical Properties." Confirms the commercial availability and stability of the N4-protected intermediate.
-
Metal-Catalyzed Alternatives: "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs." Review of Buchwald-Hartwig amination as an alternative to S_N2 alkylation for aryl groups.
Sources
- 1. (S)-1-N-Boc-2-methylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Troubleshooting & Optimization
Preventing racemization of (R)-2-(4-chlorophenyl)piperazine
A Guide to Preserving Enantiomeric Integrity
Welcome to the technical support center for (R)-2-(4-chlorophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the racemization of this critical chiral building block. Maintaining enantiomeric purity is paramount, as the stereochemistry of such molecules can profoundly impact pharmacological and toxicological profiles.[1] This guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting protocols for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure compound, like the (R)-enantiomer of 2-(4-chlorophenyl)piperazine, converts into a mixture containing equal amounts of both its (R) and (S) forms (a racemate). This loss of stereochemical integrity is a major concern in pharmaceutical development because different enantiomers can have vastly different biological activities, from desired therapeutic effects to adverse or toxic reactions. For active pharmaceutical ingredients (APIs), ensuring enantiopurity is a strict regulatory and safety requirement.
Q2: What are the primary experimental conditions that trigger racemization of this compound?
A2: The primary culprits are conditions that facilitate the temporary removal or abstraction of the proton at the chiral center (the carbon at the 2-position of the piperazine ring). Key factors include:
-
Acidic Conditions: Strong or even mild Brønsted acids can protonate the piperazine nitrogens, which can catalyze the formation of an achiral intermediate, leading to racemization upon reprotonation.[2][3]
-
Basic Conditions: Strong bases can deprotonate the proton at the chiral center, especially if the piperazine nitrogens are protected, forming a planar, achiral enolate-like intermediate.[4][5]
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, especially when coupled with non-optimal pH or solvent conditions.
-
Acidic Stationary Phases in Chromatography: Standard silica gel is acidic and can cause on-column racemization during purification.[6][7]
Q3: How can I quickly assess if my sample of this compound has racemized?
A3: The most reliable and standard method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (% ee). A typical method would involve a polysaccharide-based column.[1][8]
Q4: What are the ideal long-term storage conditions?
A4: To ensure maximum stability, the solid compound should be stored in a tightly sealed vial, protected from light, under an inert atmosphere (like argon or nitrogen), and at a low temperature, typically -20°C.[9] For solutions, it is best to prepare them fresh. If storage is necessary, use an anhydrous, aprotic solvent, aliquot into tightly sealed vials, and store at -20°C for no longer than one month.[9]
Understanding the Mechanism of Racemization
Racemization at the C2 position of the piperazine ring typically proceeds through the formation of a planar, achiral intermediate. The presence of an acid or base catalyst is usually required to facilitate this process.
-
Acid-Catalyzed Racemization: A Brønsted acid protonates one of the ring nitrogens. This may facilitate a ring-opening/ring-closing equilibrium or, more likely, the formation of a transient, achiral iminium ion. The subsequent loss of a proton from the C2 carbon and reprotonation can occur from either face, leading to a loss of stereochemical information.[2][3]
-
Base-Catalyzed Racemization: A strong base can abstract the proton directly from the C2 carbon. The resulting anion is stabilized by the adjacent nitrogen atom. This planar carbanion intermediate can be protonated from either side, resulting in racemization.[4]
Caption: Proposed mechanisms for racemization.
Troubleshooting Guides: Scenario-Based Solutions
Scenario 1: Loss of Enantiomeric Purity During Aqueous Workup
-
Problem: You perform an aqueous workup involving an acid wash (e.g., with 1M HCl) to remove basic impurities and find a significant drop in enantiomeric excess (% ee) in your final product.
-
Root Cause: The acidic conditions of the wash are catalyzing the racemization of your compound. The protonated piperazine is susceptible to forming an achiral iminium intermediate.[2]
-
Preventative Protocol:
-
Avoid Strong Acids: Do not use strong acidic washes. If an aqueous wash is necessary, use a neutral (deionized water) or slightly basic solution.
-
Use a Bicarbonate Wash: A saturated sodium bicarbonate (NaHCO₃) solution is often sufficient to remove acidic residues without being basic enough to cause significant issues.
-
Minimize Contact Time: Perform the extraction and phase separation as quickly as possible. Do not let the organic layer remain in contact with any aqueous phase for extended periods.
-
Temperature Control: Perform the workup at a low temperature (0-5 °C) using a pre-chilled separatory funnel and solutions. This will reduce the rate of any potential racemization.
-
Dry Thoroughly: After separation, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) to remove all traces of water before solvent evaporation.
-
Verification Step: Before proceeding, take a small aliquot of the dried organic solution for chiral HPLC analysis to confirm that the % ee has been maintained.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Study of the racemization observed in the amide bond forming reaction on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
Technical Support Center: Solubility Enhancement of 2-(4-Chlorophenyl)piperazine Salts
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(4-chlorophenyl)piperazine and its derivatives. This guide provides in-depth answers to frequently asked questions, robust troubleshooting guides for common experimental hurdles, and detailed protocols for critical workflows, ensuring scientific integrity and operational success.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the solubility of 2-(4-chlorophenyl)piperazine salts.
Understanding the Core Challenge
2-(4-chlorophenyl)piperazine, like many active pharmaceutical ingredients (APIs) containing phenylpiperazine scaffolds, often exhibits poor aqueous solubility in its free base form. The presence of the lipophilic chlorophenyl group can significantly limit its dissolution in physiological media.[1] Salt formation is a primary and effective chemical modification strategy employed to enhance the solubility and dissolution rate of such weakly basic compounds.[2][3][4] By converting the neutral free base into an ionized salt, the strong intermolecular forces of the crystal lattice are more easily overcome by the solvent, leading to improved solubility.
Frequently Asked Questions
Q1: What are the primary considerations when selecting a counter-ion for salt formation with 2-(4-chlorophenyl)piperazine?
A1: The selection of an appropriate counter-ion is a critical step that balances multiple physicochemical properties. Key considerations include:
-
pKa Difference: For successful proton transfer and stable salt formation, a general rule of thumb is that the difference in pKa values between the basic API and the acidic counter-ion (ΔpKa) should be greater than 2-3 units.[5]
-
Solubility of the Salt: The goal is to create a salt that is more soluble than the free base. An initial in situ salt screening can provide a rapid assessment of the potential solubility of various salts.[6]
-
Physicochemical Properties: The ideal salt should have desirable characteristics beyond solubility, including good crystallinity, low hygroscopicity, and high thermal stability.[7] For instance, while hydrochloride is a common choice for basic drugs, it may sometimes exhibit reduced dissolution in gastric fluid.[6][8]
-
Safety and Biocompatibility: The counter-ion must be non-toxic and pharmaceutically acceptable. Common choices include hydrochloride, sulfate, mesylate, tartrate, and citrate.[8]
Q2: My initial salt screening did not produce any crystalline solids. What are the likely causes and next steps?
A2: The inability to form a crystalline salt can be frustrating and may stem from several factors:
-
Insufficient pKa Difference: As mentioned, if the ΔpKa is too small, complete proton transfer may not occur, preventing salt formation.[5] This is particularly relevant when using organic solvents, which can alter the effective pKa of the acid and base.[5]
-
Solvent System: The choice of solvent is crucial. A solvent that is too "good" may keep the salt fully dissolved, while a solvent that is too "poor" may cause the free base and counter-ion to precipitate separately. Experiment with a range of solvents with varying polarities or use anti-solvent addition techniques.
-
API Purity and Degradation: Impurities can inhibit crystallization.[5] Furthermore, the API may degrade under the experimental conditions (e.g., pH, temperature), preventing salt formation. It is vital to confirm the stability of the API in the chosen screening conditions.[5]
-
Next Steps: If direct crystallization fails, consider alternative techniques such as slurry conversion, solvent-drop grinding, or evaporation from different solvent systems.[9] If salt formation remains elusive, other solubility enhancement strategies like co-crystallization or creating an amorphous solid dispersion might be more successful.[8]
Q3: What is the difference between kinetic solubility and equilibrium solubility, and which is more relevant?
A3: Both are important, but they describe different phenomena.
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution prepared by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer. It reflects the solubility of a potentially metastable or amorphous form and can be influenced by the rate of dissolution.
-
Equilibrium Solubility (or Thermodynamic Solubility): This is the concentration of a compound in a saturated solution when it is in equilibrium with the solid material after an extended period (typically 24-72 hours).[10][11] This is the true, stable solubility of the most stable crystalline form under those conditions.
For drug development, equilibrium solubility is the more fundamental and critical parameter as it represents the most stable state.[12] However, kinetic solubility can provide insights into potential supersaturation phenomena, which can sometimes be leveraged in formulations to enhance absorption.[12]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to quickly diagnose and resolve specific problems encountered during the solubility enhancement workflow.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| Precipitation upon dilution of a salt solution into an aqueous buffer. | 1. Common Ion Effect: The buffer may contain an ion that is the same as the salt's counter-ion, suppressing solubility.[12] 2. pH Shift: Dilution into a buffer can shift the pH outside the range of maximum salt solubility (below the pHmax), causing the less soluble free base to precipitate.[5][12] 3. Exceeded Solubility Limit: The final concentration in the aqueous buffer is simply higher than the salt's equilibrium solubility.[13] | 1. Change Buffer System: Switch to a buffer that does not share a common ion (e.g., use a TRIS or HEPES buffer instead of a phosphate buffer for a phosphate salt).[14] 2. Maintain pH or Use Co-solvents: Ensure the final pH of the solution is well within the salt's stability range. If the experiment allows, increasing the percentage of an organic co-solvent (like ethanol or propylene glycol) can help maintain solubility.[13][15] 3. Lower Final Concentration: Perform a serial dilution to find the highest concentration that remains stable in your aqueous medium. Always prepare fresh dilutions for experiments.[13] |
| Inconsistent or highly variable solubility measurements. | 1. Equilibrium Not Reached: The incubation time in the shake-flask method may be insufficient to achieve true thermodynamic equilibrium.[12] 2. Solid-State Transformation: The initial salt form may be converting to a different, less soluble form (e.g., a hydrate or the free base) during the experiment.[12] 3. Post-Sampling Precipitation: The compound may be precipitating out of the filtered sample before or during analysis, especially if there's a temperature change or solvent evaporation.[16] | 1. Extend Equilibration Time: Measure the concentration at multiple time points (e.g., 24, 48, 72 hours) to confirm that the value has plateaued.[11] 2. Analyze the Solid Phase: After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to see if its physical form has changed.[11] 3. Immediate Dilution: Immediately after filtering the sample, dilute it with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration well below the solubility limit to prevent precipitation.[11][16] |
| The hydrochloride salt shows lower-than-expected solubility or dissolution in simulated gastric fluid (pH 1.2). | 1. High Chloride Concentration: Simulated gastric fluid has a high concentration of chloride ions from HCl. This can significantly suppress the solubility of a hydrochloride salt due to the common ion effect.[6][12] 2. Formation of a Less Soluble Hydrate: The salt may be converting to a more stable, but less soluble, hydrated form in the aqueous medium. | 1. Evaluate Alternative Counter-ions: This is a classic reason to screen other salt formers. Salts like mesylate or besylate may offer better solubility in high-chloride environments. 2. Characterize the Solid Form: Analyze the solid material post-dissolution to check for hydrate formation. If a hydrate is identified, it may be necessary to find a non-hydrating salt form or develop a formulation that inhibits hydrate conversion. |
| The API appears to degrade during salt formation or solubility studies. | 1. pH-Mediated Hydrolysis: The pH conditions used for salt formation or in the solubility buffer may be outside the API's stability range. 2. Counter-ion Reactivity: In rare cases, the counter-ion itself can react with the API. For example, maleic acid has been known to cause Michael addition with certain APIs.[4] 3. Oxidative Degradation: The API may be sensitive to oxidation, which can be accelerated by experimental conditions. | 1. Conduct a pH-Stability Profile: Determine the pH range where the API is most stable and conduct experiments within that range.[5] 2. Choose an Inert Counter-ion: Select counter-ions that are chemically stable and less likely to engage in side reactions.[4] 3. Use Inert Conditions: If the API is oxygen-sensitive, perform experiments under a nitrogen or argon atmosphere and use de-gassed solvents. |
Part 3: Experimental Workflows and Protocols
This section provides detailed methodologies and visual workflows for key processes in solubility enhancement.
Workflow 1: Salt Screening and Selection
The following diagram illustrates a systematic approach to screening for and selecting an optimal salt form.
Caption: A multi-tiered workflow for systematic salt screening and selection.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard method for determining the thermodynamic solubility of a compound.[10][11]
Objective: To determine the equilibrium solubility of a 2-(4-chlorophenyl)piperazine salt in a specific aqueous buffer at a controlled temperature.
Materials:
-
2-(4-chlorophenyl)piperazine salt (crystalline powder)
-
Selected aqueous buffer (e.g., pH 1.2, 4.5, 6.8)[11]
-
Calibrated orbital shaker with temperature control (set to 37 ± 1 °C)[11]
-
Glass vials with screw caps
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Preparation: Add an excess amount of the salt powder to a series of vials. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the pre-warmed (37 °C) aqueous buffer to each vial.
-
Equilibration: Tightly cap the vials and place them in the orbital shaker set to 37 °C. Agitate the vials at a consistent speed for a predetermined period. To ensure equilibrium is reached, set up parallel experiments to be stopped at various time points (e.g., 24, 48, and 72 hours).[11]
-
Phase Separation: After the designated time, remove the vials from the shaker. Allow them to stand for 30 minutes in a 37 °C water bath to let larger particles settle. Separate the solid phase from the solution by centrifuging the vials at high speed.[11]
-
Sampling and Filtration: Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Crucial Step: Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase) to prevent precipitation before analysis.[11][16]
-
Quantification: Analyze the concentration of the dissolved salt in the diluted filtrate using a validated HPLC-UV method against a standard curve.
-
Confirmation of Equilibrium: Compare the concentration values from the different time points. Equilibrium is considered reached when the solubility values do not deviate significantly (e.g., <10%) between two consecutive time points (e.g., 48 and 72 hours).[11]
-
Solid Phase Analysis (Recommended): Recover the remaining solid from the vials, dry it, and analyze it using XRPD to confirm that no phase transformation occurred during the experiment.[11]
Part 4: Reference Data
The following table summarizes available solubility data for relevant piperazine compounds to provide a baseline for experimental design.
| Compound | Solvent/Medium | Solubility | Temperature (°C) |
| Piperazine (Free Base) | Water | Freely Soluble[17][18] | 25 |
| Piperazine (Free Base) | Ethanol | Soluble[17] | 25 |
| 1-(4-chlorophenyl)piperazine | DMF | 30 mg/mL[19][20] | Not Specified |
| 1-(4-chlorophenyl)piperazine | DMSO | 30 mg/mL[19][20] | Not Specified |
| 1-(4-chlorophenyl)piperazine | Ethanol | 30 mg/mL[19][20] | Not Specified |
| 1-(4-chlorophenyl)piperazine | Methanol | 1 mg/mL[19][20] | Not Specified |
| 1-(4-chlorophenyl)piperazine | DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL[19][20] | Not Specified |
References
-
Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL: [Link]
-
Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics, PMC URL: [Link]
-
Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Solid liquid solubility of piperazine Source: SINTEF URL: [Link]
-
Title: Piperazine - Solubility of Things Source: Solubility of Things URL: [Link]
-
Title: High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid Source: Crystal Growth & Design, ACS Publications URL: [Link]
-
Title: Screening and Formulating Drugs as Salts to Improve API Performance Source: Contract Pharma URL: [Link]
-
Title: Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: Crystal Growth & Design, ACS Publications URL: [Link]
-
Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm Source: ResearchGate URL: [Link]
-
Title: Solving solubility issues in modern APIs Source: TAPI URL: [Link]
-
Title: Troubleshooting Guide for Common Protein Solubility Issues Source: Patsnap Synapse URL: [Link]
-
Title: The Physical Chemistry of Salt Screening Source: CatSci URL: [Link]
-
Title: Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms Source: World Health Organization (WHO) URL: [Link]
-
Title: Salt Screening Source: Improved Pharma URL: [Link]
-
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: AAPS Open URL: [Link]
-
Title: Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products Source: Dissolution Technologies URL: [Link]
-
Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL: [Link]
-
Title: SOLUBILITY AND DISSOLUTION FOR DRUG Source: SlideShare URL: [Link]
-
Title: Trazodone - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. CAS 346451-15-8: Piperazine, 1,4-bis[(4-chlorophenyl)pheny… [cymitquimica.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catsci.com [catsci.com]
- 6. researchgate.net [researchgate.net]
- 7. improvedpharma.com [improvedpharma.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. wjbphs.com [wjbphs.com]
- 10. benchchem.com [benchchem.com]
- 11. who.int [who.int]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Piperazine - Wikipedia [en.wikipedia.org]
- 19. caymanchem.com [caymanchem.com]
- 20. 1-(4-Chlorophenyl)piperazine | 38212-33-8 [chemicalbook.com]
Technical Support Center: Purification of 2-(4-chlorophenyl)piperazine dihydrochloride
Case ID: PUR-2CPP-2HCL Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
2-(4-chlorophenyl)piperazine dihydrochloride (2-CPP[1][2]·2HCl) is a critical pharmacophore often used as an intermediate in the synthesis of antihistamines (e.g., Cetirizine analogs) and antifungal agents.
As a dihydrochloride salt of a secondary diamine, this compound presents specific purification challenges:
-
Hygroscopicity: The salt has a high affinity for atmospheric moisture, leading to "oiling out" or sticky solids.
-
Stoichiometry Control: Distinguishing between the monohydrochloride and dihydrochloride forms.
-
Oxidation Sensitivity: The secondary amine is prone to oxidation, resulting in yellow/brown discoloration.
This guide provides a self-validating purification workflow designed to ensure high chemical purity (>98%) and correct salt stoichiometry.
Module 1: Primary Purification Workflow (Recrystallization)
Applicability: Use this protocol for batches with >90% purity that require removal of minor trace impurities or correction of crystal form.
The Solvent System: Ethanol / Conc. HCl
-
Why this works: The dihydrochloride salt is moderately soluble in hot ethanol but insoluble in cold ethanol. The addition of trace aqueous HCl prevents the dissociation of the salt (suppressing the equilibrium back to the monohydrochloride) and ensures the lattice forms correctly.
Step-by-Step Protocol
-
Dissolution:
-
Place crude 2-CPP[1]·2HCl in a round-bottom flask.
-
Add absolute ethanol (EtOH) (approx. 10 mL per gram of solid).[1]
-
Heat to reflux (approx. 78°C) with magnetic stirring.[1]
-
Critical Check: If the solid does not dissolve, add Methanol (MeOH) dropwise until dissolution is complete. If insoluble particles remain (likely inorganic salts), filter the hot solution through a sintered glass funnel.
-
-
Acidification (The Stabilizer):
-
Add Concentrated HCl (37%) dropwise to the hot solution (approx. 0.5 mL per gram of solid).
-
Technical Insight: This ensures the solution remains acidic, forcing the equilibrium toward the fully protonated dihydrochloride form.
-
-
Crystallization:
-
Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours.
-
Troubleshooting: If no crystals form, scratch the glass or add a "seed" crystal. If oiling occurs, reheat and add more ethanol.
-
-
Isolation:
-
Filter the white crystalline solid using vacuum filtration.
-
Wash: Rinse the filter cake with cold diethyl ether or cold acetone (2 x 10 mL). This removes residual mother liquor and aids drying.
-
-
Drying (Crucial Step):
-
Dry in a vacuum oven at 50°C over
or silica gel for at least 12 hours. -
Warning: Insufficient drying will result in a sticky solid due to hygroscopicity.
-
Module 2: Advanced Purification (Acid-Base Extraction)
Applicability: Use this when the crude material is highly colored (brown/yellow) or contains non-basic organic impurities (e.g., unreacted 4-chlorobenzaldehyde or alkyl halides).[1]
The Logic
Since 2-CPP is a base, we can switch its solubility by altering pH.
-
Low pH (Salt): Soluble in water, insoluble in organics. (Impurities stay in organics).
-
High pH (Free Base): Insoluble in water, soluble in organics. (Impurities stay in water).[1]
Workflow Visualization
Caption: Acid-Base "Reset" Workflow for removing non-amine impurities and correcting stoichiometry.[1]
Module 3: Troubleshooting & FAQs
Symptom: The product is a sticky oil or gum, not a powder.
-
Cause 1: Hygroscopicity. The salt has absorbed water from the air.
-
Fix: Recrystallize using Isopropanol (IPA) instead of Ethanol.[1] IPA is less hygroscopic. Dry immediately in a vacuum desiccator.
-
-
Cause 2: Residual Solvent. Ethanol is trapped in the lattice.
-
Fix: Triturate (grind under solvent) the oil with Diethyl Ether or Hexane .[1] These anti-solvents will pull the alcohol out and force the solid to crash out.
-
Symptom: Elemental Analysis (Cl%) is off.[1]
-
Scenario A: Chlorine content is too low.
-
Diagnosis: You likely have the Monohydrochloride or a mix of mono/di salts.
-
Fix: Dissolve in hot ethanol and add a defined excess (2.5 equivalents) of concentrated HCl. Recrystallize.
-
-
Scenario B: Chlorine content is too high.
-
Diagnosis: Trapped HCl in the lattice (solvated).
-
Fix: Dry at higher temperature (60°C) under high vacuum for 24 hours.[1]
-
Symptom: HPLC shows split peaks.
-
Cause: Piperazines are secondary amines. In standard C18 HPLC, they interact with silanol groups on the column, causing peak tailing or splitting.
-
Fix: Use a high pH buffer (if your column supports it, e.g., XBridge) or add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) to your mobile phase to mask the silanols.[1]
Technical Data Summary
| Parameter | Specification / Note |
| Molecular Formula | |
| Molecular Weight | 269.60 g/mol |
| Solubility (Free Base) | DCM, Ethyl Acetate, Methanol |
| Solubility (2HCl Salt) | Water, Methanol, Hot Ethanol |
| pKa Values | ~5.3 and ~9.7 (Piperazine nitrogen) |
| Storage | Hygroscopic.[1][3] Store under Argon/Nitrogen at 2-8°C. |
References
-
Synthesis and Properties of Piperazine Derivatives
- Source: Merck Index & PubChem.
- Context: General solubility and pKa d
-
Link:[1]
-
Recrystallization Strategies for Amine Salts
-
Purification of Piperazine Intermediates (Patent Literature)
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated piperazines, as they may exhibit irritant or bioactive properties.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R)-2-(4-chlorophenyl)piperazine Analysis
In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles, making robust and reliable analytical methods for their separation and quantification a regulatory and safety necessity.[1] This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-2-(4-chlorophenyl)piperazine, a key chiral building block in the synthesis of various pharmaceutical agents.
This document is structured to provide not just a set of instructions, but a strategic framework for method development, grounded in the principles of chromatography and supported by empirical evidence from the analysis of structurally related compounds.
Understanding the Analyte: 2-(4-chlorophenyl)piperazine
Before embarking on method development, understanding the physicochemical properties of the target molecule is crucial. 2-(4-chlorophenyl)piperazine is a basic compound containing two nitrogen atoms within the piperazine ring and a stereocenter at the C2 position. Its structure features a phenyl group, which provides a UV chromophore, albeit a relatively weak one. The presence of the basic amine functionalities dictates key choices in mobile phase composition, particularly the need for modifiers to ensure good peak shape and prevent tailing.
Chemical Structure of 2-(4-chlorophenyl)piperazine:
-
Molecular Formula: C₁₀H₁₃ClN₂[2]
-
Key Features: Chiral center, basic piperazine ring, chlorophenyl group.
The Cornerstone of Chiral Separation: Chiral Stationary Phase (CSP) Selection
The selection of the appropriate CSP is the most critical decision in developing a successful chiral separation method.[1] For piperazine derivatives and other cyclic amines, polysaccharide-based CSPs have demonstrated broad applicability and a high success rate. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Based on successful separations of structurally analogous compounds, the following immobilized polysaccharide-based CSPs are recommended as primary candidates for screening:
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC): This phase has shown excellent performance in separating piperazine-related compounds.[3] The chlorinated phenylcarbamate groups provide strong dipole-dipole and hydrogen bonding interactions.
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H): A widely used and versatile CSP with a different selectivity profile to cellulose-based phases.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® OD-H): Another robust and widely applicable cellulose-based phase.
-
Cellulose tris(4-methylbenzoate) (e.g., Chiralpak® AS): Offers alternative selectivity through π-π interactions and steric hindrance.
The initial screening strategy should involve testing these columns with a set of standardized mobile phases to quickly identify the most promising conditions for further optimization.
Comparative Method Development Strategy
A systematic screening approach is the most efficient path to a successful chiral separation. The following workflow is recommended for the analysis of 2-(4-chlorophenyl)piperazine.
Caption: Workflow for Chiral HPLC Method Development.
The following table outlines the recommended starting conditions for the initial screening phase. The use of both normal-phase and polar organic modes is advised, as the optimal separation mode can be unpredictable.
| Parameter | Condition A: Polar Organic Mode | Condition B: Normal Phase Mode |
| Columns | Chiralpak® IC, Chiralpak® AD-H, Chiralpak® OD-H (250 x 4.6 mm, 5 µm) | Chiralpak® IC, Chiralpak® AD-H, Chiralpak® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (DEA) (90:10:0.1, v/v/v) | n-Hexane/Isopropanol (IPA)/DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 25 °C |
| Detection | UV at 230 nm (based on chlorophenyl moiety) | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
| Rationale | Polar organic mode is often successful for basic amines. The ACN/MeOH/DEA mixture has proven effective for similar structures.[3] | Normal phase provides alternative selectivity and is a standard screening approach for chiral separations.[4] |
Causality Behind Experimental Choices:
-
Diethylamine (DEA): As a basic analyte, 2-(4-chlorophenyl)piperazine can interact strongly with residual acidic silanols on the silica surface, leading to peak tailing and poor resolution. DEA is a stronger base that acts as a competitive inhibitor, masking these silanols and improving peak symmetry.[1][3]
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and the viscosity of the mobile phase. Starting at a slightly elevated temperature (35 °C) in polar organic mode can improve efficiency.[3]
-
Immobilized CSPs: The choice of immobilized phases (e.g., Chiralpak IC) over coated phases allows for a wider range of solvents to be used, providing greater flexibility during method development.
Detailed Experimental Protocol: Primary Method (Based on Chiralpak® IC)
The following protocol details the most promising starting method, based on literature success with analogous compounds.[3]
-
Racemic 2-(4-chlorophenyl)piperazine standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Chiralpak® IC column (250 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
0.45 µm syringe filters
-
Mobile Phase Preparation: Carefully measure 900 mL of Acetonitrile, 100 mL of Methanol, and 1.0 mL of Diethylamine. Combine in a suitable container, mix thoroughly, and degas using an ultrasonic bath or online degasser.
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic 2-(4-chlorophenyl)piperazine in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
-
-
System Equilibration: Install the Chiralpak® IC column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Instrument Settings:
-
Set the column temperature to 35 °C.
-
Set the UV detector wavelength to 230 nm.
-
-
Injection: Inject 10 µL of the filtered working standard solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Peak Identification: Identify the two peaks corresponding to the enantiomers of 2-(4-chlorophenyl)piperazine. If an (R)-enantiomer standard is available, inject it to confirm peak identity.
-
Resolution Calculation: Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.[1]
-
Enantiomeric Purity: For non-racemic samples, calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Optimization and Troubleshooting
Should the initial screening not yield baseline separation (Rs > 1.5), the following optimization steps should be taken.
Caption: Optimization Strategy for Chiral Separation.
-
Mobile Phase Ratio: Systematically vary the ratio of Acetonitrile to Methanol. A change in the alcohol modifier can significantly impact selectivity.
-
Temperature: Lowering the temperature often increases resolution, although it may also increase retention time and backpressure. Conversely, increasing the temperature can improve peak efficiency.
-
Additive Concentration: If peak shape is still poor, the concentration of DEA can be adjusted (e.g., from 0.05% to 0.2%).
Conclusion
The enantioselective analysis of this compound is a critical requirement for ensuring the quality and safety of pharmaceuticals derived from this intermediate. While no single, universally established method exists, a systematic approach utilizing polysaccharide-based chiral stationary phases provides a high probability of success. This guide proposes a robust framework for method development, beginning with a targeted screening of proven CSPs like Chiralpak® IC under both polar organic and normal phase conditions. By understanding the underlying chemical principles and following a logical, phased approach to optimization, researchers can confidently develop and validate a precise, accurate, and reliable chiral HPLC method tailored to their specific needs.
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- PubChem. (n.d.). 2-(4-chlorophenyl)piperazine.
- Blagden, A., et al. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.).
Sources
Safety Operating Guide
Navigating the Disposal of (R)-2-(4-chlorophenyl)piperazine: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, (R)-2-(4-chlorophenyl)piperazine, a chiral molecule with significant potential in medicinal chemistry, requires meticulous management from synthesis to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical stewardship.
Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the inherent risks associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, data from closely related analogs, such as 1-(3-chlorophenyl)piperazine and piperazine itself, provide critical insights into its potential hazards.
Based on available data for similar compounds, this compound should be handled as a hazardous substance with the following potential risks[1][2]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1]. In some cases, piperazine derivatives can cause severe skin burns and eye damage[2].
-
Respiratory Irritation: May cause respiratory irritation[1].
-
Sensitization: May cause sensitization by inhalation and skin contact.
-
Reproductive Toxicity: Some piperazine derivatives are suspected of damaging fertility or the unborn child[2].
Given these potential hazards, all handling and disposal operations must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage[1]. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation or absorption of the chemical[1]. |
| Body | A properly fastened lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | To be used when there is a risk of inhaling dust or aerosols, especially in the absence of adequate engineering controls like a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a clear path from waste generation to final disposal.
Caption: A workflow diagram illustrating the key stages of this compound disposal.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including residual solid compound, solutions, and contaminated labware (e.g., filter paper, pipette tips), must be treated as hazardous waste.
-
This waste stream should be segregated from other laboratory waste to prevent accidental mixing with incompatible materials, such as strong oxidizing agents or acids.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Interim Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.
-
Regularly inspect the container for any signs of leakage or degradation.
-
-
Final Disposal:
-
The final disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Provide them with a copy of the available Safety Data Sheet for a related compound to ensure they have the necessary information for safe handling and transport.
-
The recommended method of disposal for chlorinated organic compounds like this is high-temperature incineration at a permitted hazardous waste facility[3]. This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and supervisor.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid before transferring it to the waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
-
Report: Report the incident to your EHS office in accordance with your institution's policies.
Regulatory Considerations: EPA Hazardous Waste Codes
While this compound is not explicitly listed by the Environmental Protection Agency (EPA) as a hazardous waste, it is likely to be classified as such based on its chemical properties. The Resource Conservation and Recovery Act (RCRA) defines hazardous waste in two ways: listed wastes and characteristic wastes[4].
-
Listed Wastes: These are wastes from specific industrial processes ("K-list"), non-specific sources ("F-list"), or discarded commercial chemical products ("P-" and "U-lists")[5]. As a halogenated organic compound, if used as a solvent, it could potentially fall under the F001 or F002 waste codes for spent halogenated solvents[6][7].
-
Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics: ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004-D043)[4][8]. A formal waste determination, potentially involving laboratory analysis, would be required to definitively assign a characteristic waste code.
It is the responsibility of the waste generator to make a proper hazardous waste determination. Your institution's EHS office will be the primary resource for ensuring compliance with all applicable federal, state, and local regulations.
By adhering to these rigorous disposal procedures, you not only ensure a safe working environment but also uphold the principles of responsible scientific practice. The careful management of chemical waste is a collective responsibility that safeguards our health and the environment for future generations.
References
-
Waste Code - RCRAInfo - EPA . Source: U.S. Environmental Protection Agency. [Link]
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Source: Unknown.
-
F List - Hazardous Wastes From Non-Specific Sources - WMSolutions.com . Source: WM Solutions. [Link]
-
Hazardous Waste Codes - De La Salle University . Source: De La Salle University. [Link]
-
EPA HAZARDOUS WASTE CODES . Source: U.S. Environmental Protection Agency. [Link]
-
EPA Subpart P Regulations - HW Drugs . Source: PharmWaste Technologies, Inc. [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global . Source: ALS Global. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA . Source: U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes | My Alfred University . Source: Alfred University. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
